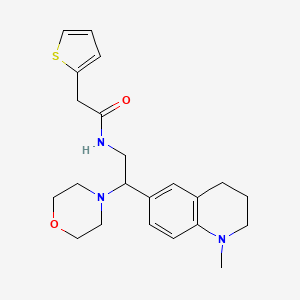
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research on derivatives of the specified compound has shown promising results in antimicrobial and antifungal efficacy. For example, derivatives with morpholino and acetamide functionalities have been identified as potent antifungal agents against Candida species, showcasing broad-spectrum antifungal activity. These derivatives also exhibit significant improvements in plasmatic stability while maintaining their in vitro activity against a variety of fungi species, including molds and dermatophytes. Their in vivo efficacy in models of systemic Candida albicans infection has been demonstrated through significant fungal load reduction in kidneys (Bardiot et al., 2015).
Chemical Synthesis and Material Science
The compound and its derivatives have also found applications in chemical synthesis and material science. For instance, derivatives have been synthesized and investigated for their structural aspects, including their interaction with mineral acids and their ability to form gels or crystalline salts. These materials exhibit interesting properties, such as fluorescence upon interaction with specific chemicals, making them potential candidates for various applications in material science (Karmakar et al., 2007).
Corrosion Inhibition
Compounds containing the morpholinyl and acetamide groups have been evaluated as corrosion inhibitors, showing excellent efficiency in protecting mild steel in acidic environments. Their effectiveness is attributed to their adsorption on the steel surface, demonstrating potential for industrial applications in corrosion prevention (Nasser & Sathiq, 2017).
Molecular Interaction Studies
Further, these compounds have been utilized in studies investigating molecular interactions, such as DNA and protein binding. These studies provide insights into the potential therapeutic applications of these derivatives, highlighting their binding mechanisms and interactions at the molecular level (Raj, 2020).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-24-8-2-4-17-14-18(6-7-20(17)24)21(25-9-11-27-12-10-25)16-23-22(26)15-19-5-3-13-28-19/h3,5-7,13-14,21H,2,4,8-12,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHGXLSOOBSFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2659747.png)
![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2659750.png)
![7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2659753.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)
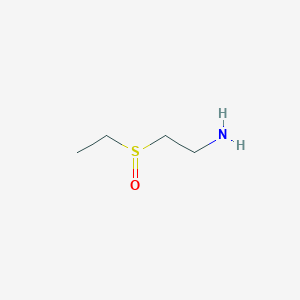
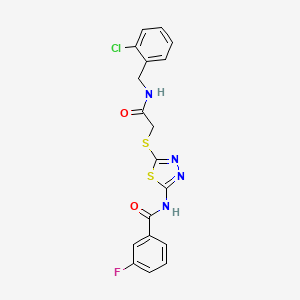
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)
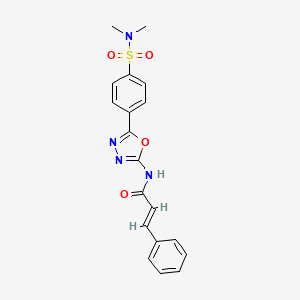
![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)
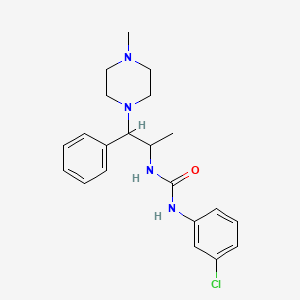
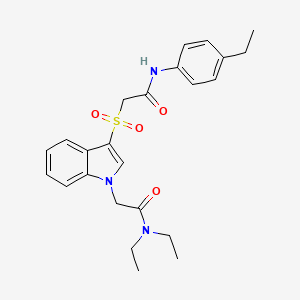
![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)
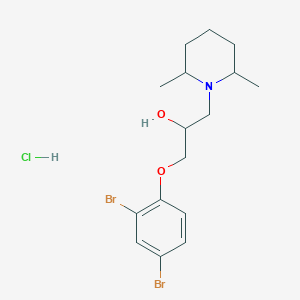
![2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane](/img/structure/B2659767.png)